2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE
Description
Properties
IUPAC Name |
2,2-dimethyl-N-(1-methylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODSNTBYYJVFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE typically involves the formation of the piperidine ring followed by the introduction of the propanamide group. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Medicine: This compound could be explored for its potential therapeutic effects.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its activity, potentially interacting with receptors or enzymes in biological systems. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous molecules from the provided evidence, focusing on molecular features, substituents, and applications:
Key Structural and Functional Differences
Core Scaffold: The target compound and ’s derivative utilize a piperidine ring, a saturated six-membered nitrogen-containing ring, which enhances basicity and conformational flexibility compared to aromatic pyridine rings in and .
Substituent Effects :
- The 1-methyl group on the piperidine ring in the target compound may reduce metabolic degradation compared to the N-phenyl and methoxymethyl groups in .
- The formyl group in ’s compound introduces reactivity for crosslinking or conjugation, absent in the target molecule.
Molecular Weight and Lipophilicity :
- The target compound (MW 170.25) is smaller and less lipophilic than ’s derivative (MW 276.37), suggesting better membrane permeability for central nervous system targeting.
- Pyridine derivatives () have intermediate molecular weights, balancing steric bulk and solubility.
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
Limitations and Recommendations
- Data Gaps : The evidence lacks direct pharmacological or toxicological data for the target compound. Further studies on its receptor affinity, metabolic stability, and toxicity are needed.
- Synthetic Pathways : highlights methodologies for piperidine functionalization (e.g., benzylation, methoxycarbonylation), which could guide the synthesis of the target compound.
Biological Activity
2,2-Dimethyl-N~1~-(1-methyl-4-piperidyl)propanamide, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 193.33 g/mol. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems.
Research indicates that compounds similar to this compound may function as inhibitors of monoamine oxidase (MAO), particularly MAO-B. MAO-B is implicated in the metabolism of neurotransmitters such as dopamine and is a target for neuroprotective agents in conditions like Parkinson's disease and Alzheimer's disease.
- Inhibition of MAO-B : Studies have shown that derivatives containing piperidine moieties exhibit selective inhibition of MAO-B, which can lead to increased levels of neuroprotective neurotransmitters . For instance, a related compound showed an IC50 value of 0.013 µM for MAO-B inhibition, indicating potent activity .
Neuroprotective Effects
The neuroprotective properties of this compound stem from its ability to inhibit oxidative stress pathways associated with neurodegenerative diseases. By inhibiting MAO-B, it may reduce the oxidative deamination of neurotransmitters, thereby mitigating neuronal damage.
Table 1: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| MAO-B Inhibition | IC50 = 0.013 µM | |
| Neuroprotection | Reduced oxidative stress | |
| Cytotoxicity in Cell Lines | Low toxicity at therapeutic doses |
Case Study 1: Neuroprotective Potential
In a study investigating various piperidine derivatives, this compound was evaluated for its neuroprotective effects against oxidative stress induced by beta-amyloid plaques. The compound demonstrated significant protective effects on neuronal cell cultures, suggesting its potential utility in treating Alzheimer's disease .
Case Study 2: Selectivity and Safety Profile
Another study focused on the selectivity and safety profile of related piperidine derivatives. The results indicated that while these compounds effectively inhibited MAO-B, they exhibited minimal cytotoxicity in healthy fibroblast cells (L929), making them promising candidates for further development .
Q & A
Q. What are the standard synthetic protocols for 2,2-dimethyl-N-(1-methyl-4-piperidyl)propanamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with piperidine derivatives and propanamide precursors. For example, a modified Janssen method uses 1-benzyl-4-[N-(1-oxopropyl)]-N-phenylamino-4-piperidinecarboxylate as a key intermediate, with potassium cyanide or methoxycarbonyl anion equivalents to introduce the dimethylpropanamide moiety . Key steps include:
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Q. What are the primary applications of this compound in pharmacological research?
The piperidine-propanamide scaffold is studied for its interaction with central nervous system (CNS) targets, such as opioid or acetylcholine receptors, due to structural similarities with fentanyl analogs . Applications include:
- Enzyme-substrate interaction studies : Probing binding affinity via fluorescence quenching or surface plasmon resonance (SPR) .
- Structure-activity relationship (SAR) : Modifying the piperidyl or propanamide groups to enhance selectivity .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield when encountering low yields in existing protocols?
Q. What strategies are effective in identifying and mitigating synthetic impurities?
- LC-MS monitoring : Detect and quantify byproducts (e.g., unreacted intermediates or hydrolysis products) .
- Chromatographic resolution : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .
- Common impurities :
- N-Dealkylated derivatives : Mitigate by reducing oxidative conditions.
- Diastereomers : Resolve via chiral chromatography .
Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?
- Ab initio calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .
- Dynamic NMR : Resolve conformational ambiguities by variable-temperature studies .
- Cross-validation : Use IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What methodological approaches are used to study the compound’s interaction with biological targets?
Q. How can researchers address contradictions in reported synthetic routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
